![molecular formula C18H30ClNO B1441064 2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1219956-97-4](/img/structure/B1441064.png)
2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride (abbreviated as 2-TBMPH) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is an organic compound composed of a piperidine ring, an ethyl group, and a tert-butyl-4-methylphenoxy group. It is a colorless solid that is soluble in water and organic solvents. It has a molecular weight of 338.91 g/mol and a melting point of 81-82 °C.
Scientific Research Applications
1. Polymer Synthesis and Copolymerization
2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride is utilized in the synthesis of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. These compounds have been copolymerized with styrene, demonstrating their potential in polymer science. The copolymerization process was facilitated using radical initiation at 70°C, and the compositions of the resulting copolymers were determined through nitrogen analysis (Reddy et al., 2021).
2. Synthesis of Alkaloids and Chiral Building Blocks
This chemical is also instrumental in the short enantioselective synthesis of various alkaloids. It serves as a chiral building block in the preparation of biologically active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine. This process is achieved through a reagent-based differentiation, highlighting the compound's role in producing complex organic structures (Passarella et al., 2005).
properties
IUPAC Name |
2-[2-(2-tert-butyl-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-14-8-9-17(16(13-14)18(2,3)4)20-12-10-15-7-5-6-11-19-15;/h8-9,13,15,19H,5-7,10-12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATYTNIPCONJCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride | |
CAS RN |
1219956-97-4 | |
Record name | Piperidine, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.